N-Acetyl-3-(methylamino)-L-alanylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-3-(methylamino)-L-alanylglycine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a methylamino group, and a peptide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-(methylamino)-L-alanylglycine typically involves the acetylation of 3-(methylamino)-L-alanylglycine. This process can be achieved through various chemical reactions, including the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under controlled temperature conditions to ensure the selective acetylation of the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. These reactors allow for precise control of reaction parameters, including temperature, pressure, and reagent concentrations, to optimize yield and purity. The use of continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-(methylamino)-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of deacetylated or reduced amine derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-Acetyl-3-(methylamino)-L-alanylglycine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-3-(methylamino)-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can modify the activity of enzymes by acetylating key amino acid residues, thereby altering their function. Additionally, the methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-3-methylhistidine
- N-Acetyl-3-chloromethcathinone
- N-Acetyl-3-methylhistidine
Uniqueness
N-Acetyl-3-(methylamino)-L-alanylglycine is unique due to its specific combination of functional groups and peptide linkage, which confer distinct chemical and biological properties. Unlike other similar compounds, it offers a unique balance of reactivity and stability, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
646071-66-1 |
---|---|
Molecular Formula |
C8H15N3O4 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-[[(2S)-2-acetamido-3-(methylamino)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C8H15N3O4/c1-5(12)11-6(3-9-2)8(15)10-4-7(13)14/h6,9H,3-4H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)/t6-/m0/s1 |
InChI Key |
NMSFOEJTHJREEC-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CNC)C(=O)NCC(=O)O |
Canonical SMILES |
CC(=O)NC(CNC)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.